Kazusamicina B

Descripción general

Descripción

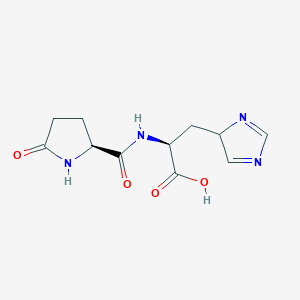

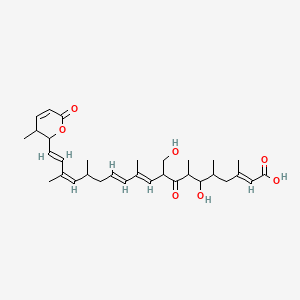

La Kazusamicina B es un nuevo antibiótico antitumoral aislado del caldo de fermentación de la cepa actinomiceta Streptomyces sp. No. 81-484 . Es un miembro de la familia de la leptomicina y exhibe potentes actividades citotóxicas contra varias líneas celulares cancerosas . La fórmula molecular de la this compound es C32H46O7, y tiene un peso molecular de 542 .

Aplicaciones Científicas De Investigación

La Kazusamicina B tiene una amplia gama de aplicaciones de investigación científica, en particular en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como compuesto modelo para estudiar la síntesis de productos naturales complejos . En biología, la this compound se utiliza para investigar la regulación del ciclo celular y la apoptosis . En medicina, se estudia su potencial como agente antitumoral, mostrando eficacia contra la leucemia y otras líneas celulares cancerosas . Industrialmente, la this compound se explora por sus propiedades antifúngicas .

Mecanismo De Acción

La Kazusamicina B ejerce sus efectos inhibiendo el crecimiento celular y deteniendo el ciclo celular en la fase G1 . Inhibe específicamente la exportación nuclear de la proteína Rev del VIH-1 al unirse a la vía de exportación dependiente de la señal de exportación nuclear (NES) . Esta inhibición interrumpe la translocación nucleocitoplasmática de las proteínas, lo que lleva al arresto del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Kazusamycin B interacts with various enzymes and proteins in biochemical reactions. It has been found to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells

Cellular Effects

In terms of cellular effects, Kazusamycin B has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of tumor cells when cultured in the presence of Kazusamycin B for 72 hours . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Kazusamycin B change over time in laboratory settings. For instance, it has been observed that the compound arrests synchronized L1210 cells at the G1 phase . More detailed information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available.

Metabolic Pathways

While it is known that the compound is a bacterial metabolite

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la Kazusamicina B implica la fragmentación retrosintética en segmentos principales, que luego se preparan a partir de unidades sintéticas de tamaño medio . El segmento A se sintetiza utilizando una reacción de acoplamiento mediada por paladio(0) entre un homoenolato de zinc quiral y un haluro de alquenilo . El segmento B se prepara mediante resolución cinética enzimática de una mezcla racémica, seguida de sililación . El paso fundamental en la síntesis es la reacción aldólica estereoespecífica entre el segmento A y el segmento B, que construye cuatro centros quirales contiguos .

Métodos de producción industrial: La this compound se produce industrialmente cultivando una cepa productora de this compound de Streptomyces en un medio nutritivo . El compuesto se separa entonces del producto cultivado .

Análisis De Reacciones Químicas

Tipos de reacciones: La Kazusamicina B experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Las reacciones de sustitución suelen implicar nucleófilos como el metóxido de sodio .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

La Kazusamicina B es similar a otros miembros de la familia de la leptomicina, como la Leptomicina A y la Leptomicina B . Estos compuestos comparten características físico-químicas y biológicas similares, incluida su capacidad para inhibir la exportación nuclear . La this compound es única en su estructura molecular específica, que incluye un átomo de oxígeno adicional en comparación con la Leptomicina B . Esta diferencia estructural contribuye a sus distintas actividades biológicas y potencia .

Lista de compuestos similares:- Leptomicina A

- Leptomicina B

- Glidobactina A

- Glidobactina B

- Glidobactina C

La this compound destaca por su potente actividad antitumoral y su exclusivo mecanismo de acción, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

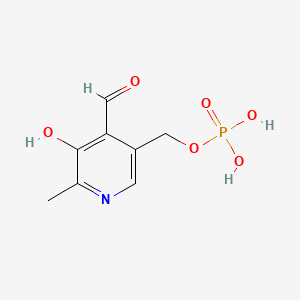

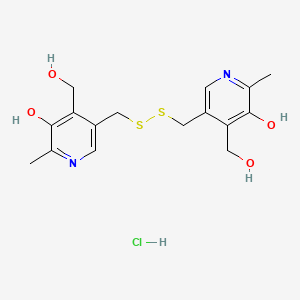

IUPAC Name |

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHBJFDAPXZJM-BBHORLQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107140-30-7 | |

| Record name | PD 124895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.